molecular formula C8H8N4S B2676604 N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine CAS No. 1609523-99-0

N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine

Cat. No. B2676604
CAS RN: 1609523-99-0
M. Wt: 192.24
InChI Key: MWXPGVONCSFURJ-UHFFFAOYSA-N
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Description

“N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of the = N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Tautomerism and Electronic Properties

N-(Pyridin-2-yl)thiazol-2-amine compounds exhibit dynamic tautomerism and divalent N(I) character, as demonstrated through quantum chemical analysis. These compounds have competitive isomeric structures, with tautomeric preferences influenced by the competition between thiazole and pyridine groups. This feature makes them interesting for studying electron donating properties and protonation energy dynamics, enhancing our understanding of their electronic distribution and stability (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Characterization

The synthesis and characterization of derivatives of N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and their Mannich bases, have been explored for their potential anticancer activities. The process involves cyclization and aminoalkylation, yielding compounds with significant cytotoxicity against various human cancer cell lines (Abdo & Kamel, 2015). Additionally, structural studies using X-ray and DFT methods have provided insights into the molecular configurations and stability of these compounds, supporting their potential in drug development and material science applications (Dani et al., 2013).

Biological Evaluation and Pharmacophore Sites Identification

Research on pyrazole derivatives has identified antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the therapeutic potential of these compounds. Structural analysis through X-ray crystallography and computational studies has been pivotal in understanding their biological activity, offering a foundation for developing new pharmaceuticals (Titi et al., 2020).

properties

IUPAC Name

3-methyl-N-pyridin-2-yl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-10-8(13-12-6)11-7-4-2-3-5-9-7/h2-5H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPGVONCSFURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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